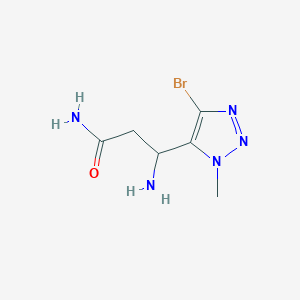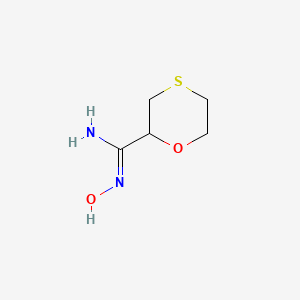![molecular formula C11H24N2O2 B13301287 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol is a chemical compound that features a piperidine ring substituted with an isopropyl group and an amino group, along with a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol typically involves the reaction of 1-(Propan-2-yl)piperidin-4-amine with propane-1,3-diol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of sodium carbonate, potassium iodide, and tetrabutylammonium bromide in toluene has been reported in similar synthetic processes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the piperidine ring or the hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-3-ylpropan-2-ol: Similar in structure but lacks the propane-1,3-diol moiety.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Contains a pyrimidine ring instead of the propane-1,3-diol moiety.
Mps1-IN-3: A more complex molecule with additional functional groups and higher molecular weight.
Uniqueness
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol is unique due to the combination of the piperidine ring with an isopropyl group and the propane-1,3-diol moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H24N2O2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-[(1-propan-2-ylpiperidin-4-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)13-5-3-10(4-6-13)12-11(7-14)8-15/h9-12,14-15H,3-8H2,1-2H3 |
InChI Key |
KCPUPYOSAZQWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



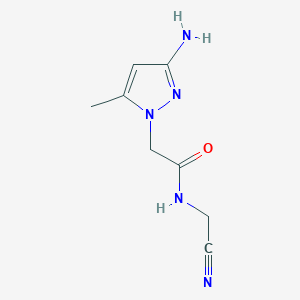

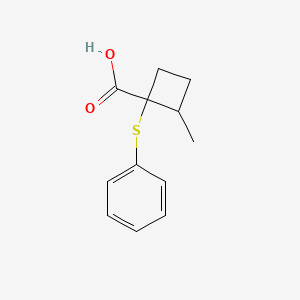
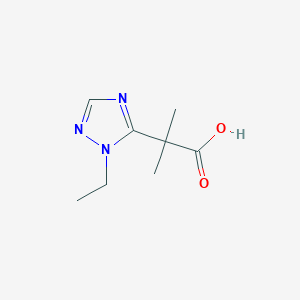
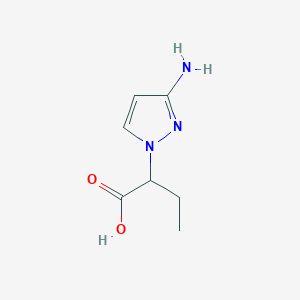
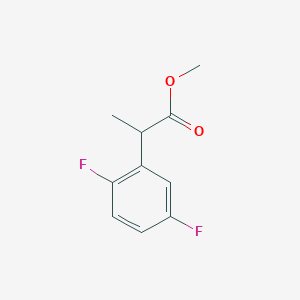

![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)

![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)
